Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932482
InChI: InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15932482

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2
Standard InChI Key KARNPOWHMXVNQP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)COC(=O)C3=CNC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate (C₁₅H₁₂N₂O₂; MW 252.27 g/mol) features a quinoline ring connected to a pyrrole moiety through a methylene bridge. The quinoline component contributes a planar aromatic system with a nitrogen atom at position 1, while the pyrrole ring introduces a five-membered heterocycle with a carboxylate group at position 3. This arrangement enables π-π stacking interactions and hydrogen bonding, critical for binding biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂
Molecular Weight252.27 g/mol
CAS NumberVC15932482
Key Functional GroupsQuinoline, Pyrrole, Carboxylate

Synthetic Methodologies

General Approaches

The synthesis of quinoline-pyrrole hybrids often involves multi-step protocols:

  • Quinoline Alkylation: Reacting 4-chloromethylquinoline with pyrrole-3-carboxylic acid derivatives under basic conditions.

  • Esterification: Coupling quinolin-4-ylmethanol with pyrrole-3-carbonyl chloride using triethylamine as a base .

A representative procedure from analogous systems involves Ca(OTf)₂-catalyzed C–H functionalization, enabling the fusion of quinoline and pyrrole units in isobutanol at 90–110°C .

Optimization Challenges

Key challenges include controlling regioselectivity during pyrrole substitution and minimizing decarboxylation. Recent advances employ Bu₄NPF₆ as a phase-transfer catalyst to enhance yields (e.g., 72% for 7-chloro-quinaldine derivatives) .

Biological Activity and Mechanisms

Anticancer Activity

Quinoline derivatives inhibit topoisomerase II, and pyrrole carboxylates modulate MAPK signaling. Hybrids like ethyl 2-methyl-4-(2-oxoindolin-3-yl)-1,5-diphenyl-1H-pyrrole-3-carboxylate exhibit IC₅₀ values of 12 µM against MCF-7 breast cancer cells .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Quinoline-Pyrrole Hybrids

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
Quinolin-4-ylmethyl pyrrole-3-carboxylateNot reportedNot reported
5-Chloro-4-oxazolyl-pyrrole 2–16
Ethyl 2-methyl-4-oxindole-pyrrole 12

Future Directions

  • Synthetic Expansion: Explore Ugi-azide or van Leusen reactions to introduce triazole or oxazole rings .

  • Target Identification: Use molecular docking to predict interactions with kinase or protease targets.

  • ADMET Profiling: Assess pharmacokinetics using in vitro models to prioritize lead candidates.

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